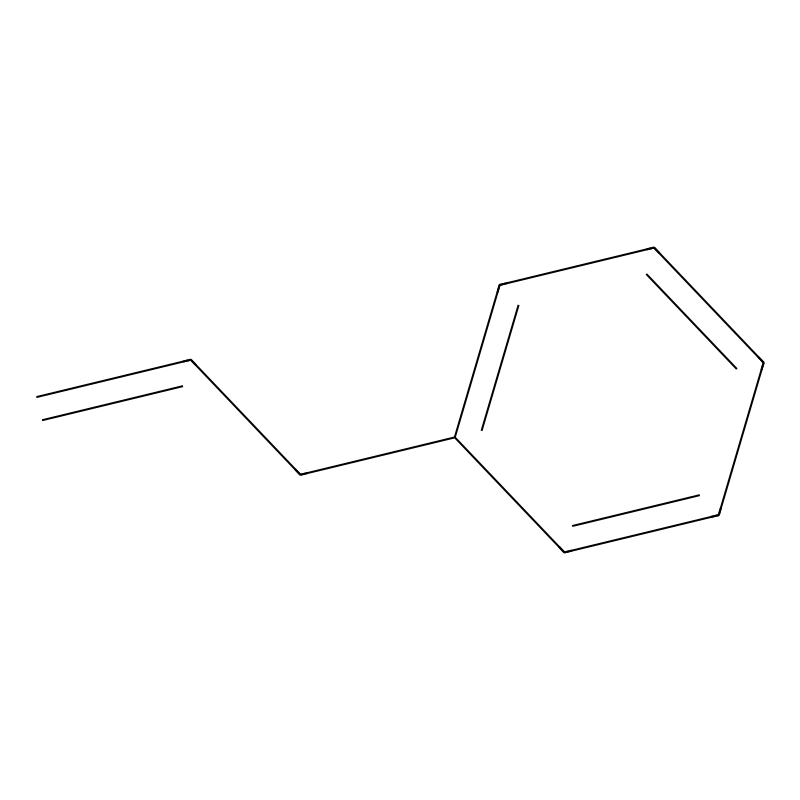Allylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Laccase-Catalyzed Oxidation of Allylbenzene Derivatives
Scientific Field: Green Chemistry
Summary of Application: Allylbenzene derivatives are used in laccase-based biocatalytic reactions.
Methods of Application: The laccase-catalyzed oxidation of allylbenzene derivatives has been tested with and without mediators.
Results or Outcomes: Two pathways were observed; oxidation of both allylic alcohol intermediates could either lead to the corresponding α,β-unsaturated carbonyl compound, or the corresponding benzaldehyde derivative by oxidative cleavage.
Synthesis of Alkylbenzenes via Alkylation of Benzene
Scientific Field: Organic Chemistry
Summary of Application: Allylbenzene is used in the synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers.
Results or Outcomes: Under the optimal reaction conditions, the conversion of the C6 α-olefin dimer was 100% and the selectivity toward the mono alkylbenzene product was 91.0%.
Electrochemically Generated Carbanions Enable Isomerizing Allylation
Summary of Application: Allylbenzene is used in the electrochemical generation of carbanions, which enables isomerizing allylation and allenylation of aldehydes with alkenes and alkynes.
Methods of Application: The reaction involves the use of a hydrogen evolution reaction (HER) to generate a carbanion from weakly acidic sp3C−H bonds under mild reaction conditions.
Results or Outcomes: The cathodically generated carbanion reverses the typical reaction selectivity to afford unconventional isomerizing allylation and allenylation products.
General Organic Synthesis
Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Synthesis of Important Flavorings
Scientific Field: Food Chemistry
Summary of Application: Allylbenzenes such as methylchavicol, safrole, and eugenol are the main ingredients of several essential oils found in plants in tropical areas.
Green Microwave-Assisted Synthesis
Summary of Application: Allylbenzene is used in green microwave-assisted synthesis.
Allylbenzene is an organic compound with the molecular formula C₉H₁₀, characterized by a benzene ring attached to an allyl group. It appears as a colorless liquid and has a sweet, floral aroma. The compound is primarily used in the synthesis of various chemicals and as a precursor in organic reactions. Its structure consists of a propene unit (the allyl group) bonded to a phenyl group, making it an important building block in organic synthesis and industrial applications.
Allylbenzene itself does not have a well-defined mechanism of action in biological systems. However, its role lies in understanding the reactivity and functionalization of the allylbenzene skeleton present in many bioactive phenylpropanoids. Studying how allylbenzene reacts with other molecules can inform the mechanisms by which these natural products exert their effects [].
- Ene Reaction: Allylbenzene can undergo ene reactions, such as with N-methylmaleimide, yielding products under specific conditions like subcritical ethanol at elevated temperatures (220–310 °C) .
- Lithium Reactions: It reacts with n-butyllithium in tetrahydrofuran, leading to various products that can be analyzed for their molecular composition .
- Sulfamidation: The compound can also undergo regioselective allylic C–H sulfamidation catalyzed by transition metals, allowing for the introduction of sulfamide groups .
Allylbenzene exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in the biosynthesis of certain natural products. Additionally, it shows promise in cancer research due to its ability to induce apoptosis in specific cancer cell lines. Its derivatives are often evaluated for their pharmacological effects.
Allylbenzene can be synthesized through various methods:
- Allylation of Benzene: One common approach involves the allylation of benzene using allylic halides and suitable bases.
- Dehydrohalogenation: Another method includes dehydrohalogenation of allyl bromide or chloride in the presence of a base.
- Catalytic Reactions: Recent studies have explored catalytic methods for synthesizing allylbenzene derivatives, enhancing selectivity and yield .
Allylbenzene finds applications across multiple fields:
- Chemical Synthesis: It serves as a precursor for the synthesis of fragrances, pharmaceuticals, and agrochemicals.
- Polymer Production: The compound is utilized in producing polymers and resins due to its reactive double bond.
- Flavoring Agent: In the food industry, allylbenzene is used as a flavoring agent due to its pleasant aroma.
Research on allylbenzene's interactions has revealed its potential effects when combined with various substances:
- Reactivity with Acids: Studies indicate that treatment with acetic acid can lead to the formation of acetamidopropane derivatives .
- Catalytic Isomerization: Investigations into nickel-catalyzed reactions show that allylbenzene can isomerize to beta-methylstyrene under specific conditions .
Several compounds share structural similarities with allylbenzene. Below are some notable examples:
| Compound | Structure | Key Characteristics |
|---|---|---|
| Styrene | C₈H₈ | A simple vinyl compound used in plastics. |
| Benzyl Alcohol | C₇H₈O | An aromatic alcohol with diverse applications. |
| 1,2-Dihydroxypropane | C₃H₈O₂ | A diol used in various chemical syntheses. |
Uniqueness of Allylbenzene
Allylbenzene is unique due to its combination of an allylic double bond and an aromatic ring, which allows it to participate in a wide range of
XLogP3
GHS Hazard Statements
H226 (98.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.56%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Health Hazard








